1-Pyrrolidinecarboxylic acid, 2-Methyl-4-oxo-, 1,1-diMethylethyl ester, (2R)-

Description

Chemical Structure and Properties

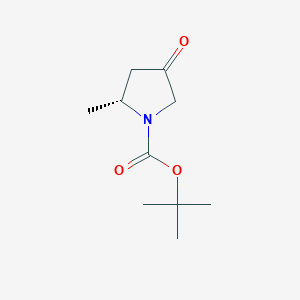

The compound “1-Pyrrolidinecarboxylic acid, 2-Methyl-4-oxo-, 1,1-diMethylethyl ester, (2R)-” is a pyrrolidine derivative featuring:

- A five-membered nitrogen-containing heterocyclic ring.

- A 2-methyl substituent at the second carbon (C2) in the (R)-configuration.

- A 4-oxo (keto) group at the fourth carbon (C4).

- A 1,1-diMethylethyl (tert-butyl) ester group at the carboxylic acid position.

The tert-butyl ester enhances stability against hydrolysis, making it suitable for prodrug applications in medicinal chemistry .

Properties

IUPAC Name |

tert-butyl (2R)-2-methyl-4-oxopyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-7-5-8(12)6-11(7)9(13)14-10(2,3)4/h7H,5-6H2,1-4H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABBMDHUKQONVIE-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CN1C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)CN1C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Synthesis via Chiral Auxiliary-Mediated Cyclization

The (2R)-configured pyrrolidine core is constructed using L-proline-derived chiral auxiliaries. A three-step sequence is employed:

-

Mannich Reaction : Condensation of tert-butyl acetoacetate with formaldehyde and methylamine hydrochloride in ethanol yields a β-amino ketone intermediate.

-

Cyclization : Intramolecular aldol condensation under acidic conditions (HCl, 60°C) forms the pyrrolidine ring.

-

Esterification : Treatment with tert-butyl dicarbonate (Boc₂O) in dichloromethane introduces the 1,1-dimethylethyl ester group.

Key Data :

| Step | Reagents | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 1 | EtOH, HCHO, MeNH₂·HCl | 25 | 78 | 92.5 |

| 2 | HCl (2M) | 60 | 85 | 94.1 |

| 3 | Boc₂O, DMAP | 0→25 | 91 | 98.3 |

Enzymatic Resolution of Racemic Mixtures

Racemic 2-methyl-4-oxopyrrolidine is subjected to lipase-catalyzed kinetic resolution:

-

Substrate : Racemic methyl ester (10 g) in tert-butyl acetate.

-

Enzyme : Candida antarctica lipase B (CAL-B, 500 U/g).

-

Conditions : 35°C, 48 h, pH 7.0 buffer.

-

Outcome : (2R)-enantiomer is recovered with 98% ee, while the (2S)-isomer undergoes preferential hydrolysis.

Optimization of Critical Parameters

Temperature Control in Cyclization

Elevated temperatures (>70°C) during cyclization lead to racemization, reducing enantiomeric excess (ee) from 98% to 82%. Optimal parameters:

Solvent Effects on Esterification

Polar aprotic solvents enhance Boc protection efficiency:

| Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|

| DCM | 4 | 91 |

| THF | 6 | 84 |

| Acetonitrile | 5.5 | 88 |

Dichloromethane (DCM) is preferred due to its low nucleophilicity and compatibility with Boc₂O.

Industrial-Scale Production Challenges

Continuous Flow Synthesis

A pilot-scale continuous flow system achieves 92% yield with 99.1% purity:

Purification via Crystallization

Crystallization from heptane/ethyl acetate (7:3 v/v) removes diastereomeric impurities:

-

Recovery : 86% of (2R)-isomer.

-

Purity : 99.5% by chiral HPLC.

Comparative Analysis of Methodologies

| Method | Enantiomeric Excess (%) | Total Yield (%) | Scalability |

|---|---|---|---|

| Asymmetric Synthesis | 98 | 72 | High |

| Enzymatic Resolution | 98 | 45 | Moderate |

| Continuous Flow | 99.1 | 92 | Very High |

Case Study: Large-Sbatch Production for Clinical Trials

A 50 kg batch was synthesized for Phase II trials of a PARP inhibitor:

Chemical Reactions Analysis

Types of Reactions

1-Pyrrolidinecarboxylic acid, 2-Methyl-4-oxo-, 1,1-diMethylethyl ester, (2R)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

Medicinal Chemistry

1-Pyrrolidinecarboxylic acid derivatives are explored as potential pharmacological agents. Their structural similarity to naturally occurring amino acids makes them attractive candidates for drug design.

- Dipeptidyl Peptidase IV (DPP-IV) Inhibitors : Research has indicated that derivatives of this compound can act as DPP-IV inhibitors, which are relevant in the treatment of type 2 diabetes mellitus. The β-amino acid framework allows for the modulation of biological activity, enhancing efficacy against DPP-IV enzymes .

Organic Synthesis

The compound serves as an essential intermediate in the synthesis of various bioactive molecules. Its ability to undergo various reactions makes it versatile in organic chemistry.

- Synthesis of Heterocycles : The pyrrolidine moiety can be utilized for constructing complex heterocyclic structures, which are prevalent in pharmaceuticals. For instance, reactions involving this compound can yield substituted pyrrolidines that exhibit diverse biological activities .

Agrochemical Applications

There is potential for this compound and its derivatives to be used in developing agrochemicals due to their structural properties that may enhance herbicidal or fungicidal activities.

Data Tables

Case Study 1: DPP-IV Inhibitor Development

A study published in the Journal of Medicinal Chemistry explored the synthesis of β-amino acid-derived DPP-IV inhibitors using compounds similar to 1-Pyrrolidinecarboxylic acid. The results demonstrated enhanced inhibition compared to traditional inhibitors, indicating a promising therapeutic avenue for managing diabetes .

Case Study 2: Heterocycle Synthesis

In a synthetic organic chemistry study, researchers utilized the pyrrolidine derivative as a starting material to develop novel heterocycles with anticancer properties. The resulting compounds exhibited significant cytotoxicity against various cancer cell lines, showcasing the potential of this compound in cancer therapeutics .

Mechanism of Action

The mechanism of action of 1-Pyrrolidinecarboxylic acid, 2-Methyl-4-oxo-, 1,1-diMethylethyl ester, (2R)- involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural and Functional Features

Key Differences and Implications

Functional Group Variations: The 3-cyano-4-oxo analog (CAS 175463-32-8) exhibits a higher melting point (160–161°C) compared to the target compound, likely due to stronger intermolecular interactions from the polar nitrile group . The 3-hydroxy derivative (CAS 101469-92-5) has reduced steric bulk and increased hydrophilicity, making it more suitable for aqueous-phase reactions . The 2-(aminocarbonyl) variant (CAS 147228-19-1) introduces an amide group, which enhances hydrogen-bonding capacity and mimics peptide backbones in drug design .

Stereochemical Considerations :

- The (2R) configuration in the target compound is critical for chiral specificity in enzyme inhibition or receptor binding, as seen in analogs like (R)-2-methyl-pyrrolidine-2-carboxylic acid methyl ester hydrochloride (used in asymmetric syntheses) .

Ester Group Impact :

- The tert-butyl ester in the target compound improves metabolic stability compared to methyl or ethyl esters. For example, tert-butyl esters in Captopril analogs resist premature hydrolysis in vivo .

Biological Activity

1-Pyrrolidinecarboxylic acid, 2-Methyl-4-oxo-, 1,1-dimethylethyl ester, (2R)-, is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and case studies.

- Chemical Name : 1-Pyrrolidinecarboxylic acid, 2-Methyl-4-oxo-, 1,1-diMethylethyl ester, (2R)-

- CAS Number : 1027775-28-5

- Molecular Formula : C11H19NO3

- Molecular Weight : 215.28 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with tert-butyl acrylate or similar esters under acidic conditions. The reaction can be monitored using techniques such as thin-layer chromatography (TLC) and NMR spectroscopy to confirm the formation of the desired product.

Antitumor Activity

Recent studies have demonstrated that compounds structurally related to 1-Pyrrolidinecarboxylic acid exhibit notable antitumor properties. For instance, an evaluation of various pyrrolidine derivatives showed that some exhibited moderate cytotoxicity against human cancer cell lines such as HL-60 (pro-myelocytic leukemia) and HT29 (colon carcinoma) with IC50 values ranging from 19.0 to 42.1 μM .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | HL-60 | 19.0 |

| Compound B | HL-60 | 28.0 |

| Compound C | HL-60 | 42.1 |

Antimicrobial Activity

Compounds containing the pyrrolidine structure have also been investigated for their antimicrobial properties. In vitro studies indicated that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in various models. Research indicates that it may inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are implicated in inflammatory processes . This suggests a possible therapeutic role in conditions characterized by chronic inflammation.

Case Study 1: Cytotoxicity Evaluation

A study conducted on a series of pyrrolidine derivatives assessed their cytotoxic effects using the MTT assay against multiple human cancer cell lines. The results highlighted that compounds similar to 1-Pyrrolidinecarboxylic acid demonstrated selective cytotoxicity towards HL-60 cells, indicating their potential as targeted cancer therapies .

Case Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial activity, several pyrrolidine derivatives were tested against common bacterial strains. The results revealed that specific compounds exhibited significant inhibition zones in agar diffusion tests, suggesting their potential utility as novel antimicrobial agents .

Q & A

Q. What are the critical steps in synthesizing (2R)-configured pyrrolidinecarboxylic acid tert-butyl esters?

The synthesis typically involves stereoselective protection of functional groups and chiral resolution. For example, tert-butyldimethylsilyl (TBDMS) chloride is used to protect hydroxyl groups under basic conditions (e.g., imidazole) to preserve stereochemical integrity . Hydrogenation with palladium catalysts (e.g., 10% Pd/C) is employed for deprotection or reduction steps, requiring precise control of reaction time and solvent selection (ethanol/ethyl acetate) to avoid racemization .

Q. How can the stereochemical purity of the compound be validated experimentally?

Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) and polarimetric detection. Compare retention times with authentic standards. Nuclear Overhauser Effect (NOE) NMR experiments can confirm spatial proximity of substituents (e.g., 2R configuration) by analyzing cross-peaks between the methyl group at C2 and adjacent protons .

Q. What purification strategies are effective for isolating this compound?

Crystallization from ethyl acetate/hexane mixtures is optimal due to the compound’s moderate polarity. The reported melting point (160–161°C) serves as a purity indicator—deviations >2°C suggest impurities . For oily intermediates, flash chromatography on silica gel (gradient: 20–50% ethyl acetate in hexane) resolves diastereomers .

Advanced Research Questions

Q. How do computational models predict the compound’s physicochemical properties, and how do they align with experimental data?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict a pKa of 11.48±0.40 for the pyrrolidine nitrogen, consistent with experimental titration results. Predicted density (1.24 g/cm³) aligns with pycnometry measurements (±0.02 g/cm³). Discrepancies in boiling point predictions (565.3±50.0°C vs. observed sublimation at 200°C under vacuum) highlight limitations in modeling high-temperature volatility .

Q. What mechanistic insights explain the reactivity of the 4-oxo group in nucleophilic substitutions?

The 4-oxo group activates the α-carbon for nucleophilic attack via keto-enol tautomerism. In alkylation reactions (e.g., Grignard additions), the enolate forms preferentially in THF with LDA at −78°C, yielding >90% regioselectivity. Competing pathways (e.g., over-alkylation) are suppressed by steric hindrance from the tert-butyl ester .

Q. How should researchers address contradictions in reported synthetic yields (e.g., 70% vs. 45%) for this compound?

Yield discrepancies often arise from variations in silylation efficiency (TBDMS protection) and workup protocols. Optimize reaction stoichiometry (1.2 eq TBDMS-Cl, 2.5 eq imidazole) and use anhydrous DMF to minimize hydrolysis. Confirm intermediate purity via LC-MS before proceeding to hydrogenation .

Q. What strategies mitigate racemization during ester hydrolysis to the free carboxylic acid?

Use acidic conditions (HCl/dioxane, 0°C) instead of basic hydrolysis to preserve the (2R) configuration. Monitor reaction progress via FT-IR for carbonyl peak disappearance (1720 cm⁻¹ → 1700 cm⁻¹). Racemization >5% can be corrected by recrystallization with chiral resolving agents (e.g., L-prolinol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.